N-(2-呋喃甲基)-3,5-二甲基-4-异恶唑羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

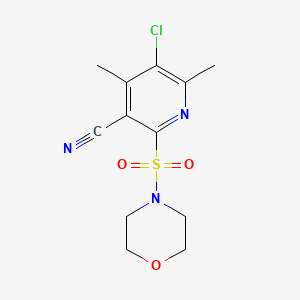

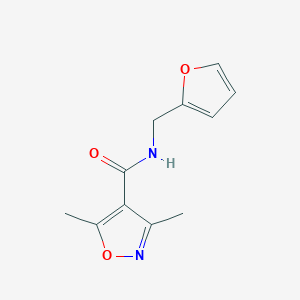

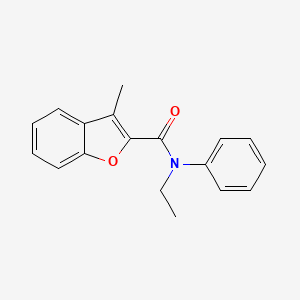

N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals.

Synthesis Analysis

- The synthesis of isoxazole derivatives, like N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, often involves strategies such as 1,3-dipolar cycloaddition reactions. A study by Hamper et al. (1995) detailed the synthesis of related isoxazole compounds through 1,3-dipolar cycloaddition of haloalkyl-substituted acetylenic esters and nitrile oxide intermediates (Hamper et al., 1995).

Molecular Structure Analysis

- The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. The molecular structure of a related compound, 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, was studied by Rodier et al. (1993), where the compound was found to consist of approximately planar groups, indicating the planarity common in such compounds (Rodier et al., 1993).

Chemical Reactions and Properties

- Isoxazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and oxidation reactions. Yu et al. (2009) explored the chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, demonstrating the versatility of isoxazole compounds in chemical reactions (Yu et al., 2009).

Physical Properties Analysis

- Isoxazole derivatives typically have distinct physical properties, such as melting points, boiling points, and solubility, which can be influenced by the nature of their substituents. These properties are crucial in determining their applications and handling.

Chemical Properties Analysis

- The chemical properties of isoxazole compounds, including reactivity, stability, and acidity, are influenced by the isoxazole ring and its substituents. Earl et al. (1979) examined the antileukemic activities of furanyl and pyranyl derivatives of isoxazole compounds, highlighting their bioactivity as a significant chemical property (Earl et al., 1979).

科学研究应用

催化应用

与N-(2-呋喃甲基)-3,5-二甲基-4-异恶唑羧酰胺在结构上相似的化合物N-(4,6-二甲基嘧啶-2-基)-5-苯基异恶唑-3-羧酰胺已被用作配体,以获得双金属硼含水介质中的铃木反应的非均相催化剂。该催化过程对于合成含有呋喃和噻吩环的杂双芳基至关重要,表明该化合物在促进复杂有机反应和合成具有生物活性的分子方面具有潜力(Bumagin 等,2019 年)。

抗菌和抗氧化活性

一系列 N-取代的羧酰胺化合物,与 N-(2-呋喃甲基)-3,5-二甲基-4-异恶唑羧酰胺的结构框架相关,表现出有希望的抗菌和抗氧化活性。这些化合物使用生物活性芳香杂环羧酸合成,并筛选其生物活性。一些化合物对测试的微生物表现出显着的抗菌活性,并具有显着的自由基清除和亚铁离子螯合活性,突出了它们在进一步药物开发方面的潜力(Sindhe 等,2016 年)。

太阳能转换

带有羧酸取代基的 6,6'-二取代 2,2'-联吡啶配体的铜(I)配合物已被合成,用于铜基染料敏化太阳能电池 (DSC)。将此类结构纳入 DSC 旨在提高太阳能转换效率,表明 N-(2-呋喃甲基)-3,5-二甲基-4-异恶唑羧酰胺类似物在提高可再生能源技术性能方面的潜力(Constable 等,2009 年)。

抗结核活性

由 N-(2-呋喃甲基)-3,5-二甲基-4-异恶唑羧酰胺及其结构类似物合成的化合物已显示出对结核分枝杆菌的多重和广泛耐药菌株具有很强的活性。这突出了此类化合物在应对全球结核病挑战中的潜力,尤其是在开发针对耐药形式疾病的新疗法方面(Moraski 等,2011 年)。

作用机制

安全和危害

属性

IUPAC Name |

N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-10(8(2)16-13-7)11(14)12-6-9-4-3-5-15-9/h3-5H,6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODXWQAKBGFWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)